molecular formula C15H21BrIN3O2 B15364545 Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15364545
M. Wt: 482.15 g/mol
InChI Key: HQCYKJCMEPBCTO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 2-azaspiro[3.3]heptane core substituted with a tert-butyl carbamate group at position 2 and a 4-bromo-3-iodo-5-methylpyrazole moiety at position 4. The spiro architecture imposes structural rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The tert-butyl carbamate group serves as a protective moiety, commonly used to stabilize reactive amine functionalities during synthesis .

Properties

Molecular Formula

C15H21BrIN3O2

Molecular Weight

482.15 g/mol

IUPAC Name

tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H21BrIN3O2/c1-9-11(16)12(17)18-20(9)10-5-15(6-10)7-19(8-15)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3

InChI Key

HQCYKJCMEPBCTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CC3(C2)CN(C3)C(=O)OC(C)(C)C)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolyl core. One common approach is the reaction of 4-bromo-3-iodo-5-methylpyrazole with tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate under suitable conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or azaspiro compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: Utilized in the production of advanced materials and chemicals, including polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on substituent effects, synthetic strategies, and applications.

Structural Analogues with Halogen Substituents

  • tert-Butyl 6-(4-((5-bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-1-cyclopentyl-1H-imidazole-2-carbonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate ():

    • Key Differences : This compound features a sulfonamido-linked imidazole and cyclopentyl group, resulting in a higher molecular weight (544.3 g/mol vs. ~450–500 g/mol estimated for the target compound).
    • Synthesis : Uses HATU-mediated coupling, similar to the target compound’s likely synthetic route .
    • Applications : Demonstrated in WDR5-MYC inhibitor development, highlighting the role of spiro scaffolds in disrupting protein-protein interactions .
  • tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate ():

    • Key Differences : Contains a sulfinyl group and chloro/fluoro-substituted aryl ring, contrasting with the target’s pyrazole-halogen motif.
    • Stereochemical Complexity : The sulfinyl group introduces chirality, which may enhance binding specificity but complicates synthesis .

Derivatives with Functional Group Variations

  • tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate ():

    • Key Differences : Replaces the pyrazole with a phthalimide-derived ether.
    • Synthesis : Achieved via nucleophilic substitution (40% yield), indicating lower efficiency compared to HATU-mediated couplings .
    • Utility : Serves as a precursor for introducing amine functionalities via phthalimide cleavage .
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (, CAS 1408074-48-5):

    • Key Differences : Features a ketone group at position 6, which reduces steric bulk but limits reactivity for further functionalization.
    • Applications : Used as an intermediate in patent-protected syntheses of bioactive molecules .

Electronic and Steric Effects

  • Halogen Impact : The target’s bromo and iodo groups provide distinct electronic and steric profiles compared to chloro/fluoro analogues (). Iodine’s larger atomic radius may enhance hydrophobic interactions in binding pockets but reduce solubility.
  • Spiro Core Variations : Compounds like 8-oxa-2-azaspiro[4.5]decane () replace nitrogen with oxygen, altering hydrogen-bonding capacity and conformational flexibility .

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) TPSA (Ų) Solubility (ESOL) Key Halogens
Target Compound ~3.5 ~80 Low (hydrophobic halogens) Br, I
tert-Butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-... 2.8 65.3 Moderate Cl, F
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate () 1.2 55.6 High None

Notes

  • Synthesis Optimization : The target compound’s halogenated pyrazole may require inert conditions to prevent dehalogenation.
  • Stability Considerations : Iodine’s susceptibility to light-induced degradation warrants dark storage conditions .
  • Comparative Advantages: The combination of bromo and iodo groups offers unique reactivity for sequential functionalization, a edge over mono-halogenated analogues .

Q & A

Q. Advanced

  • Steric mitigation : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Coupling agents : HATU or PyBOP outperforms EDCI/HOBt in sterically hindered environments .
  • Temperature control : Prolonged reaction times (≥17 hours) at room temperature improve conversion rates .
  • Purification : Employ gradient elution in flash chromatography to separate closely related byproducts .

What strategies resolve contradictory NMR data caused by dynamic conformational changes in the spirocyclic system?

Q. Advanced

  • Variable-temperature NMR : Cooling to −40°C slows ring inversion, splitting merged peaks into distinct signals (e.g., δ 3.3–4.5 ppm for spirocyclic protons) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and correlate with observed splitting patterns .
  • Deuteration studies : Exchangeable protons (e.g., NH) are identified via D₂O shake tests to rule out hydrogen bonding artifacts .

How does the electronic environment of the pyrazole ring influence regioselectivity in cross-coupling reactions?

Advanced
The 4-bromo-3-iodo-5-methylpyrazole moiety exhibits distinct reactivity:

  • Iodine as a directing group : The C-I bond’s polarizability enhances electrophilic substitution at C4, favoring Suzuki-Miyaura couplings at the bromine site .
  • Steric effects : The 5-methyl group hinders reactivity at C5, directing functionalization to C3/C4 positions .
  • Halogen exchange : Sequential Stille or Sonogashira couplings leverage iodine’s superior leaving-group ability over bromine .

What role does the 2-azaspiro[3.3]heptane scaffold play in modulating conformational flexibility for medicinal chemistry applications?

Q. Advanced

  • Rigidity : The spirocyclic structure restricts rotation, stabilizing bioactive conformations and improving target binding affinity .
  • Solubility : The tert-butyl carbamate enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeted compounds .
  • Metabolic stability : The spirocyclic core resists oxidative degradation compared to linear analogs, prolonging in vivo half-life .

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